molecular formula C13H18N2O B1468107 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one CAS No. 1249264-05-8

1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one

Cat. No. B1468107
CAS RN: 1249264-05-8
M. Wt: 218.29 g/mol
InChI Key: CUOLHIQNQXSGJA-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one, commonly referred to as 3-MeO-PCE, is a synthetic psychoactive substance of the phenethylamine class. It has been used in scientific research since the 1970s, when it was first synthesized by the German chemist Alexander Shulgin. 3-MeO-PCE has a wide range of effects on the human body, including psychological and physiological effects, as well as biochemical and physiological effects. It has been used in a variety of laboratory experiments, and has been studied for its potential therapeutic and recreational applications.

Scientific Research Applications

Chemical Transformations and Synthesis

  • Hydrogenation of Methyl Esters : The hydrogenation of methyl esters of certain carboxylic acids leads to derivatives of 3-aminopyrrolidin-2-one, indicating the potential of similar compounds like 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one in chemical synthesis and transformations (Gorpinchenko et al., 2009).

  • Catalysis and Optical Applications : Certain pyrrole-pyridine-based compounds have been utilized in the creation of electrooptic films, highlighting the relevance of structurally similar compounds in the field of optoelectronics and material sciences (Facchetti et al., 2006).

  • Antioxidant Property Analysis : QSAR-analysis of derivatives of ethane-1-one compounds has shown potential in determining antioxidant activities, emphasizing the importance of such compounds in pharmaceutical and biochemical applications (Drapak et al., 2019).

  • Anti-HIV Activity : A structurally related compound, 1-(4-Methyl­phen­yl)-5-oxo-2-phenyl­pyrrolidine-2-carboxamide, has been identified as a potential anti-HIV agent, suggesting the potential medicinal applications of structurally similar compounds (Tamazyan et al., 2007).

  • Synthesis of Aminoxyls (Nitroxides) : The synthesis of certain aminoxyls, which are structurally related to 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one, indicates its potential applications in chemical synthesis and possibly in medical imaging techniques (Marx & Rassat, 2002).

  • DNA Interaction and Docking Studies : Novel Schiff base ligands derived from compounds structurally similar to 1-(3-Aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethan-1-one have been studied for DNA interaction and docking, indicating potential applications in drug design and molecular biology (Kurt et al., 2020).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)8-13(16)15-7-6-12(14)9-15/h2-5,12H,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOLHIQNQXSGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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